Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 4-Methyl-N-(4-methylpentan-2-yl)aniline
Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 4-Methyl-N-(4-methylpentan-2-yl)aniline
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide
Executive Summary & Chemical Identity
4-Methyl-N-(4-methylpentan-2-yl)aniline (CAS: 1021010-58-1) is a secondary aromatic amine structurally related to p-toluidine derivatives. In industrial and chemical synthesis contexts, compounds of this class frequently serve as molecular building blocks for antioxidants, antiozonants (such as p-phenylenediamine derivatives used in polymer science), and specialized pharmaceutical intermediates[1].
Understanding the toxicity profile of N-alkylated anilines is critical. The presence of the lipophilic 4-methylpentan-2-yl (1,3-dimethylbutyl) group significantly increases the molecule's partition coefficient (LogP), enhancing cellular permeability and altering its metabolic fate compared to unsubstituted anilines[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties that dictate the compound's pharmacokinetic and toxicological behavior[2]:
| Property | Value | Toxicological Implication |
| CAS Number | 1021010-58-1 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₃H₂₁N | Indicates a highly carbon-dense, lipophilic structure. |
| Molecular Weight | 191.31 g/mol | Low MW facilitates rapid dermal and gastrointestinal absorption. |
| LogP (Computed) | 4.4 | High lipophilicity; readily crosses lipid bilayers and the blood-brain barrier. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA confirms high membrane permeability and potential for bioaccumulation. |
| Hydrogen Bond Donors | 1 | The secondary amine N-H is a critical site for metabolic oxidation. |
Mechanistic Toxicity Profile
Due to the structural homology with p-toluidine and other N-alkyl anilines, the toxicity of 4-methyl-N-(4-methylpentan-2-yl)aniline is primarily driven by its metabolic activation rather than the parent compound itself[3].
Metabolic Activation and Hepatotoxicity
Secondary aromatic amines undergo extensive Phase I metabolism in the liver, predominantly mediated by Cytochrome P450 enzymes (CYP1A2 and CYP3A4). The critical toxicological event is N-oxidation . The secondary amine is oxidized to an N-hydroxylamine intermediate, which can spontaneously or enzymatically dehydrate to form a highly reactive electrophilic nitroso species .
These nitroso intermediates are known to cause:
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Methemoglobinemia: Oxidation of the Fe²⁺ in hemoglobin to Fe³⁺, impairing oxygen transport.
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Covalent Binding: Electrophilic attack on nucleophilic residues (e.g., cysteine sulfhydryls) in cellular proteins, leading to haptenization, oxidative stress, and subsequent hepatotoxicity.
Figure 1: Cytochrome P450-mediated metabolic activation pathway of secondary aromatic amines.
Dermal Sensitization and Aquatic Toxicity
Compounds in this class are notorious for causing allergic contact dermatitis[3]. The haptenization mechanism described above occurs in the epidermis, where Langerhans cells process the protein adducts, triggering a T-cell-mediated immune response (Type IV hypersensitivity). Furthermore, with a LogP of 4.4, the compound poses a severe risk to aquatic life due to bioaccumulation in lipid compartments of aquatic organisms[2][3].
Technical Safety Data Sheet (SDS) Guidelines
When handling 4-methyl-N-(4-methylpentan-2-yl)aniline in a laboratory or manufacturing setting, standard operating procedures must reflect its classification as a hazardous material[4].
Section 2: Hazard Identification (GHS Classification)
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Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332) - Harmful if swallowed, in contact with skin, or if inhaled[3].
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Skin Sensitization: Category 1 (H317) - May cause an allergic skin reaction.
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Eye Irritation: Category 2A (H319) - Causes serious eye irritation.
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Aquatic Toxicity (Chronic): Category 2 (H411) - Toxic to aquatic life with long-lasting effects[3].
Section 8: Exposure Controls and Personal Protection (PPE)
Causality-Driven PPE Selection:
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Hand Protection: Because the compound is highly lipophilic (LogP 4.4), it will rapidly permeate standard latex gloves. Nitrile or Butyl rubber gloves (minimum thickness 0.4 mm) are mandatory to prevent dermal absorption.
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Respiratory Protection: Handling must occur within a certified chemical fume hood. If aerosolization is possible, a half-face respirator with an organic vapor cartridge (Type A) is required.
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Eye Protection: Tight-fitting safety goggles. Face shields are recommended during scale-up syntheses.
Section 4: First-Aid Measures
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Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Rationale: Soap is required to solubilize the lipophilic compound; water alone is insufficient[3].
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Inhalation: Move to fresh air. If cyanosis (blue lips/skin) is observed, administer oxygen immediately, as this indicates potential methemoglobinemia.
Experimental Methodologies for Toxicity Validation
To rigorously evaluate the safety profile of this compound, researchers must employ self-validating experimental systems. Below are two critical protocols designed with built-in controls to ensure data integrity.
Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Cell Line)
Causality: The HepG2 cell line is selected because it retains basal levels of human CYP450 activity, allowing for the assessment of both parent compound toxicity and metabolite-driven toxicity.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells at a density of
cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Preparation: Dissolve 4-methyl-N-(4-methylpentan-2-yl)aniline in 100% DMSO to create a 100 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 200 µM.
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Dosing (Self-Validating Control): Add the compound to the cells, ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a Vehicle Control (0.5% DMSO) and a Positive Control (Chlorpromazine, 50 µM).
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Incubation: Incubate the treated plates for 48 hours.
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Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Analysis: Measure luminescence. Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression analysis.
Figure 2: Standardized high-throughput in vitro cytotoxicity screening workflow.
Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH)
Causality: Because the nitroso intermediate is highly transient, direct detection is nearly impossible. We use reduced glutathione (GSH) as a "soft" nucleophile surrogate to trap the electrophilic species, forming a stable adduct that can be quantified via LC-MS/MS.
Step-by-Step Methodology:
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Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 4-methyl-N-(4-methylpentan-2-yl)aniline (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
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Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
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Reaction & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.
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LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of the
-glutamyl moiety) to identify GSH adducts of the parent compound.
References
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4-methyl-N-(4-methylpentan-2-yl)aniline | C13H21N | CID 21355501 - PubChem Source: nih.gov URL:[Link]
